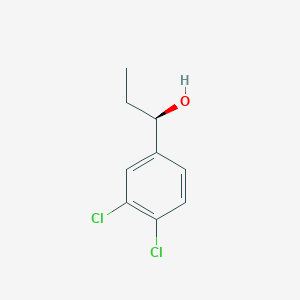

(1R)-1-(3,4-dichlorophenyl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(3,4-dichlorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9,12H,2H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYGECCAJOYJMK-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC(=C(C=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of (1R)-1-(3,4-dichlorophenyl)propan-1-ol

Topic: Chemical Properties of (1R)-1-(3,4-dichlorophenyl)propan-1-ol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

A Technical Guide to Synthesis, Reactivity, and Pharmaceutical Application[1]

Executive Summary

(1R)-1-(3,4-dichlorophenyl)propan-1-ol (CAS: 837417-11-5) represents a critical chiral building block in the synthesis of central nervous system (CNS) active agents, particularly serotonin and norepinephrine reuptake inhibitors (SNRIs). As a chiral benzylic alcohol possessing a 3,4-dichlorophenyl moiety, it serves as a privileged scaffold for introducing chirality and lipophilicity into pharmaceutical intermediates.[1][2] This guide provides a comprehensive analysis of its physicochemical properties, asymmetric synthesis routes, and reactivity profile, designed to support researchers in process chemistry and medicinal discovery.[2]

Molecular Architecture & Stereochemistry

The molecule features a propyl chain attached to a benzylic carbon, which is also bonded to a 3,4-dichlorophenyl ring and a hydroxyl group.[1][2] The (1R)-configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules:

-

-OH (Priority 1)

-

-H (Priority 4)

With the lowest priority group (-H) projecting away (dashed wedge), the sequence 1 → 2 → 3 follows a clockwise direction, confirming the (R) configuration.[2]

Physicochemical Profile

| Property | Value / Description | Source/Method |

| CAS Number | 837417-11-5 | Chemical Abstracts Service |

| Molecular Formula | C9H10Cl2O | Stoichiometry |

| Molecular Weight | 205.08 g/mol | Calculated |

| Physical State | Viscous Liquid or Low-Melting Solid | Analog comparison |

| Predicted LogP | 3.44 | Lipophilicity Index |

| H-Bond Donors | 1 | Hydroxyl group |

| H-Bond Acceptors | 1 | Oxygen lone pairs |

| Rotatable Bonds | 2 | C-C (propyl), C-C (benzyl) |

| Topological Polar Surface Area | 20.2 Ų | Computational |

Synthetic Pathways: The Asymmetric Challenge

The synthesis of the enantiopure (1R)-isomer requires overcoming the pro-chiral nature of the precursor ketone, 3,4-dichloropropiophenone (CAS: 6582-42-9). Two primary methodologies dominate the field: Biocatalysis and Chemocatalysis.[1][2]

Route A: Biocatalytic Asymmetric Reduction (Green Chemistry)

Biocatalysis utilizes alcohol dehydrogenases (ADHs) or whole-cell systems to achieve high enantiomeric excess (ee > 99%).[2]

-

Mechanism: The enzyme delivers a hydride from the cofactor (NADPH) to the Re-face or Si-face of the ketone.[1]

-

Catalysts: Strains such as Rhodotorula sp. or engineered E. coli expressing ketoreductases (KREDs).[1][2]

-

Advantages: Mild conditions (aqueous buffer, ambient temperature), high stereoselectivity.[2]

Route B: Corey-Bakshi-Shibata (CBS) Reduction

For chemical process scalability, the CBS reduction using borane and a chiral oxazaborolidine catalyst is the gold standard.

-

Reagents: Borane-THF or Borane-DMS complex + (S)-Me-CBS catalyst.[1]

-

Mechanism: The chiral catalyst activates the borane and coordinates the ketone, directing hydride attack to the specific face to yield the (1R)-alcohol.[1][2]

-

Note: To obtain the (1R)-alcohol, the choice of (S)- or (R)-CBS catalyst depends on the specific steric bulk of the ketone substituents (phenyl vs. ethyl).[2] Typically, for aryl-alkyl ketones, the (S)-CBS catalyst yields the (1R)-alcohol (anti-Prelog behavior in some models, but must be empirically verified).[2]

Synthesis Workflow Diagram

Caption: Comparative synthetic routes for the production of (1R)-1-(3,4-dichlorophenyl)propan-1-ol.

Chemical Reactivity Profile

The reactivity of (1R)-1-(3,4-dichlorophenyl)propan-1-ol is governed by the benzylic position and the electron-withdrawing nature of the dichloro-substitution.[1]

Nucleophilic Substitution (Activation)

The hydroxyl group is a poor leaving group.[1][2] To utilize this scaffold in drug synthesis (e.g., creating chiral amines), it is often converted to a sulfonate ester or halide.[2]

-

Mesylation/Tosylation: Reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) yields the corresponding ester.[1][2] Crucial: These reactions usually proceed with retention of configuration at the oxygen, but the subsequent displacement by a nucleophile (e.g., amine) will proceed with inversion (SN2), yielding the (1S)-amine.[2]

Oxidation

Oxidation reverts the molecule to the achiral ketone, 3,4-dichloropropiophenone.[1][2]

-

Reagents: Swern oxidation, Dess-Martin Periodinane, or PCC.[1][2]

-

Utility: Used primarily for analytical verification or recycling of unwanted enantiomers (via oxidation then re-reduction).[1][2]

Reactivity Network Diagram

Caption: Reactivity pathways illustrating activation and stereochemical inversion during derivatization.

Pharmaceutical Utility

This specific chiral alcohol serves as a high-value intermediate for Monoamine Reuptake Inhibitors .[1][2] The 3,4-dichlorophenyl moiety is a pharmacophore often associated with high affinity for the serotonin (SERT) and dopamine (DAT) transporters.[1][2]

-

SNRI/SSRI Development: It is a structural analog to the alcohol intermediates used for Fluoxetine and Tomoxetine (Atomoxetine), but with a modified halogenation pattern (3,4-dichloro vs. 4-trifluoromethyl or 2-methyl).[2]

-

Mechanism of Action for Derivatives: The derived chiral amines (formed via the pathways above) inhibit the reuptake of neurotransmitters, increasing their synaptic concentration.[2]

-

Neurokinin Antagonists: The 3,4-dichlorophenyl motif is also prevalent in NK1 receptor antagonists, where the precise chirality of the benzylic position dictates receptor binding affinity.[1][2]

Analytical Characterization

Verifying the enantiomeric purity is essential for pharmaceutical applications.[1][2]

-

Chiral HPLC:

-

NMR Spectroscopy:

Safety & Handling

-

Storage: Store in a cool, dry place under inert atmosphere (nitrogen/argon) to prevent slow oxidation or moisture absorption.[1][2]

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood, especially when using chlorinating agents like thionyl chloride.[1][2]

References

-

PubChem. (2025).[1][2] Compound Summary: (1R)-1-(3,4-dichlorophenyl)propan-1-ol (CAS 837417-11-5).[1][7] National Library of Medicine.[1][2] [Link][2]

-

Corey, E. J., et al. (1987).[1][2] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Route to Optically Active Alcohols.[1][2] Journal of the American Chemical Society.[1][2] (Cited for CBS reduction methodology standard).[1][2][8]

-

Hollmann, F., et al. (2011).[1][2] Biocatalytic Reduction of Ketones.[1][2][9] Green Chemistry.[1][2] (Cited for general biocatalytic reduction protocols).[1][2]

-

Oakwood Chemical. (2025).[1][2][3][4][10] Safety Data Sheet: 1-(3,4-Dichlorophenyl)propan-1-one.[1][Link][2]

Sources

- 1. 1-(3,5-Dichlorophenyl)propan-1-one | 92821-92-6 [sigmaaldrich.com]

- 2. 1-(3,5-Dichlorophenyl)propan-1-one | C9H8Cl2O | CID 44542959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. aaronchem.com [aaronchem.com]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. chemscene.com [chemscene.com]

- 8. web.uvic.ca [web.uvic.ca]

- 9. mdpi.com [mdpi.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

Thermodynamic stability of (1R)-1-(3,4-dichlorophenyl)propan-1-ol

An In-Depth Technical Guide to the Thermodynamic Stability of (1R)-1-(3,4-dichlorophenyl)propan-1-ol

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of modern drug development. It dictates not only the compound's shelf-life and storage conditions but also influences formulation strategies, manufacturing processes, and ultimately, patient safety. This guide provides a comprehensive technical overview of the principles and methodologies for evaluating the thermodynamic stability of (1R)-1-(3,4-dichlorophenyl)propan-1-ol, a chiral alcohol of significant interest in pharmaceutical synthesis.[1] We will explore the theoretical underpinnings of stability, detail field-proven experimental protocols, and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust stability profile for this and similar chiral molecules.

Introduction: The Imperative of Stability in Pharmaceutical Development

(1R)-1-(3,4-dichlorophenyl)propan-1-ol is a chiral secondary alcohol featuring a dichlorinated phenyl ring.[2] Such structures are common building blocks in the synthesis of complex pharmaceutical agents, where precise stereochemistry is essential for therapeutic efficacy. The journey from a promising molecule in the lab to a viable drug product is fraught with challenges, a primary one being the intrinsic stability of the chemical entity.

Thermodynamic stability refers to the state of a system at its lowest possible energy level, or in chemical equilibrium with its environment.[3] For a pharmaceutical compound, a lack of stability can manifest as degradation into impurities, loss of potency, or changes in physical properties.[4] These changes can introduce potentially toxic degradants and compromise the intended therapeutic effect, making a thorough understanding of a molecule's stability profile a non-negotiable aspect of regulatory approval and successful commercialization.[5]

This guide eschews a one-size-fits-all template, instead adopting a holistic approach that begins with the foundational thermodynamics and progresses to the practical application of modern analytical techniques. We will delve into thermal analysis, forced degradation studies, and advanced spectroscopic methods, providing not just the "how" but the critical "why" behind each experimental choice.

The Thermodynamic Landscape: Gibbs Free Energy, Polymorphism, and Kinetics

The spontaneity of a chemical process, including degradation, is governed by the change in Gibbs Free Energy (ΔG).[3][6] The relationship ΔG = ΔH - TΔS, where ΔH is the change in enthalpy and ΔS is the change in entropy, dictates that a reaction will proceed spontaneously when ΔG is negative.[3] Therefore, a thermodynamically stable molecule is one for which the ΔG for any potential degradation pathway is positive under given conditions.

A critical consideration for solid-state compounds is polymorphism , the existence of multiple crystalline forms.[7] Different polymorphs of the same compound can possess significantly different thermodynamic stabilities, which in turn affects crucial physicochemical properties like solubility, melting point, and bioavailability.[7] The most stable polymorph at a given temperature and pressure will have the lowest Gibbs free energy.

It is also vital to distinguish between thermodynamic and kinetic stability. A compound may be thermodynamically unstable (i.e., its degradation is energetically favorable) but kinetically stable if the activation energy required for the degradation to occur is very high. Forced degradation studies are designed to overcome this kinetic barrier to reveal the underlying thermodynamic liabilities.[4][8]

Core Experimental Protocols for Stability Assessment

A comprehensive stability assessment integrates multiple analytical techniques to probe both physical and chemical degradation pathways. The following sections detail the principal methodologies.

Thermal Analysis: Probing Physical Stability

Thermal analysis techniques are indispensable for characterizing the solid-state properties of a compound and its behavior upon heating.

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the sensitive detection of thermal events like melting and polymorphic transitions.[9][10]

Expert Insight: The melting point (Tm) and heat of fusion (ΔHf) obtained from DSC are powerful indicators of crystal lattice energy. A higher and sharper melting peak generally corresponds to a more stable crystalline form. The presence of multiple thermal events before the final melt can indicate the existence of less stable polymorphs.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of (1R)-1-(3,4-dichlorophenyl)propan-1-ol into a standard aluminum DSC pan.

-

Sealing: Hermetically seal the pan to prevent solvent loss or interaction with the atmosphere. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected melting point (e.g., 250°C).

-

Maintain a constant inert atmosphere by purging with nitrogen gas (e.g., 50 mL/min).

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (Tm), and the integrated peak area, which corresponds to the heat of fusion (ΔHf).

Table 1: Hypothetical DSC Data for Two Polymorphs of (1R)-1-(3,4-dichlorophenyl)propan-1-ol

| Parameter | Polymorph A (Metastable) | Polymorph B (Stable) |

| Melting Onset (°C) | 105.2 | 115.8 |

| Melting Peak (Tm) (°C) | 108.5 | 118.2 |

| Heat of Fusion (ΔHf) (J/g) | 85.4 | 102.7 |

TGA measures the change in a sample's mass as it is heated, providing information on thermal decomposition and solvent/water content.[9]

Experimental Protocol: TGA Analysis

-

Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.

-

Instrument Setup: Load the pan onto the TGA balance.

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 500°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Data Analysis: Examine the TGA curve for mass loss steps. The temperature at which significant mass loss begins is the onset of decomposition.

Forced Degradation (Stress Testing): Unveiling Chemical Liabilities

Forced degradation studies are the cornerstone of developing stability-indicating methods and understanding a molecule's intrinsic stability.[4][5] The goal is to induce degradation (typically 10-20%) to identify potential degradation products and pathways.[11]

Workflow for Forced Degradation Studies

Caption: General workflow for forced degradation studies.

Experimental Protocols: Forced Degradation

-

Stock Solution Preparation: Prepare a 1 mg/mL solution of (1R)-1-(3,4-dichlorophenyl)propan-1-ol in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

-

-

Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl.

-

Incubate the mixture at 60°C.

-

Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute to the initial concentration with the solvent.

-

Analyze using a stability-indicating HPLC method.

-

-

-

Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH.

-

Incubate at 60°C.

-

Withdraw aliquots, neutralize with 0.1 N HCl, and dilute as above for analysis.

-

-

Oxidative Degradation: [8]

-

Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide.

-

Keep the mixture at room temperature, protected from light.

-

Withdraw aliquots at specified time points and analyze directly.

-

-

Photolytic Degradation:

-

Expose the stock solution in a photostable, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Simultaneously, keep a control sample protected from light.

-

Analyze both samples after exposure.

-

Table 2: Hypothetical Forced Degradation Results

| Stress Condition | Duration | Degradation (%) | Major Degradant m/z | Putative Identity |

| 0.1 N HCl, 60°C | 24h | < 1% | - | Stable |

| 0.1 N NaOH, 60°C | 24h | ~ 5% | - | Minor degradation |

| 3% H₂O₂, RT | 8h | ~ 15% | 203.0 | 1-(3,4-dichlorophenyl)propan-1-one |

| Photolytic (ICH Q1B) | - | ~ 8% | 203.0 | 1-(3,4-dichlorophenyl)propan-1-one |

| Thermal (80°C) | 48h | < 2% | - | Stable |

Advanced Analytical Characterization

While stress studies induce degradation, a suite of high-resolution techniques is required to separate, identify, and quantify the resulting products.

-

Stability-Indicating HPLC: This is the primary tool for quantifying the parent compound and its impurities.[5] A method is considered "stability-indicating" if it can resolve all degradation products from the main peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is essential.

-

Chiral Chromatography: For a chiral molecule, it is paramount to assess if any stress conditions cause racemization (conversion to its enantiomer).[13][14] A chiral HPLC or SFC (Supercritical Fluid Chromatography) method must be developed to separate the (1R) and (1S) enantiomers.

-

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), MS is the definitive technique for identifying degradation products by providing high-resolution mass-to-charge (m/z) data, which helps in elucidating their chemical structures.[15]

-

NMR Spectroscopy: Provides detailed structural information about degradation products isolated via preparative chromatography. NMR with chiral solvating agents can also be used to confirm enantiomeric purity.[13]

Hypothetical Degradation Pathway

Caption: A plausible oxidative degradation pathway.

Synthesizing the Data: Building a Coherent Stability Profile

The ultimate goal is to integrate all experimental data into a comprehensive stability profile.

-

Physical Stability: DSC and TGA data define the molecule's melting point and decomposition temperature, setting the upper limits for handling and processing. The absence of transitions before the melt suggests a single, stable polymorphic form under the tested conditions.

-

Chemical Stability: Forced degradation studies identify the molecule's "Achilles' heel." For (1R)-1-(3,4-dichlorophenyl)propan-1-ol, the secondary alcohol is a likely site for oxidation to the corresponding ketone, 1-(3,4-dichlorophenyl)propan-1-one.[16][17][18] The results indicate high stability against hydrolysis and thermal stress but a moderate susceptibility to oxidative and photolytic degradation.

-

Chiral Stability: Analysis via chiral chromatography is critical. If no increase in the corresponding (1S)-enantiomer is observed under any stress condition, the chiral center is considered stable.

-

Recommendations: Based on this profile, the compound should be stored protected from light and in an environment that minimizes exposure to oxidizing agents. The data provides a roadmap for formulation, guiding the selection of excipients that will not promote oxidative degradation.

Conclusion

The thermodynamic stability of (1R)-1-(3,4-dichlorophenyl)propan-1-ol is not a single data point but a multifaceted profile constructed from a logical and systematic application of orthogonal analytical techniques. Through a combination of thermal analysis, comprehensive forced degradation studies, and high-resolution chromatographic and spectroscopic methods, a clear picture of the molecule's intrinsic stability emerges. The findings indicate a compound with robust thermal and hydrolytic stability but a defined susceptibility to oxidation. This knowledge is invaluable, enabling scientists to de-risk the development process by defining appropriate storage and handling conditions, designing stable formulations, and ensuring the ultimate quality, safety, and efficacy of the final drug product.

References

-

Gaisford, S. (2005). Application of Solution Calorimetry in Pharmaceutical and Biopharmaceutical Research. Current Pharmaceutical Biotechnology, 6, 215-222. Available from: [Link]

-

Patsnap Eureka. (2025, August 5). The Role of Calorimetry in Assessing Drug Delivery Mechanisms. Available from: [Link]

-

Witkowska, D., & Czeleń, P. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4345. Available from: [Link]

-

Thomas, J. (2019, February 26). Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.net. Available from: [Link]

-

TA Instruments. (n.d.). Key Analytical Techniques for Pharmaceutical Discovery and Formulation. Available from: [Link]

-

Delahaye, S., et al. (2020, November 12). Contemporary Analysis of Chiral Molecules. LCGC International. Available from: [Link]

-

Guo, J., et al. (2001). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. Current Medicinal Chemistry, 8(14), 1765-1774. Available from: [Link]

- Letcher, T. M. (Ed.). (2007). Thermodynamic Studies of Chiral Compounds. In Enthalpy and Internal Energy: Liquids, Solutions and Vapours. Royal Society of Chemistry.

-

Rübsam, K., et al. (2020). Odd–even effect for efficient bioreactions of chiral alcohols and boosted stability of the enzyme. RSC Advances, 10(50), 29938-29946. Available from: [Link]

-

Lee, Y.-I., et al. (2009). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Applied Spectroscopy Reviews, 44(4), 267-316. Available from: [Link]

- Alsante, K. M., et al. (n.d.).

-

Domingos, S. R., & Schnell, M. (2020). Assessing the performance of rotational spectroscopy in chiral analysis. Physical Chemistry Chemical Physics, 22(39), 22236-22244. Available from: [Link]

-

Patterson, D., et al. (2013). Enantiomer-specific detection of chiral molecules via microwave spectroscopy. Nature, 497(7450), 475-477. Available from: [Link]

-

Science.gov. (n.d.). forced degradation study: Topics. Retrieved from [Link]

-

European Pharmaceutical Review. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]

-

Gemoets, H. P. L., et al. (2026, February 25). Positional Alkene Photo-Isomerization. ACS Catalysis. Available from: [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

-

BioPharm International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

-

PDB, J., et al. (2020). Approaching boiling point stability of an alcohol dehydrogenase through computationally-guided enzyme engineering. The FEBS Journal, 287(14), 3026-3041. Available from: [Link]

-

Musil, F., et al. (2022). A complete description of thermodynamic stabilities of molecular crystals. Proceedings of the National Academy of Sciences, 119(7), e2115256119. Available from: [Link]

-

Gergely, A., et al. (2018). Determination of Thermodynamic Stability of a Ni (II) Glycine Complexes in aqueous solution: Potentiometric and Spectroscopic Studies. International Journal of New Chemistry, 5(2), 48-59. Available from: [Link]

-

Medires. (2022, December 23). A Review of The Essence of Stability Constants in The Thermodynamic Assessments of Chemical Compounds. Available from: [Link]

-

Chemistry Stack Exchange. (2013, March 21). Measuring Thermodynamic Stability. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 1-(3,4-Dichlorophenyl)propan-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3,4-Dichlorophenyl)-1-propanone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Palladium-catalyzed reaction of 1-alkenylboronates with vinylic halides. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3,5-Dichlorophenyl)propan-1-one. Retrieved from [Link]

-

PubChemLite. (n.d.). (1r)-1-(3-chlorophenyl)propan-1-ol. Retrieved from [Link]

-

Gryl, M., et al. (2022). Towards the Development of Novel Diclofenac Multicomponent Pharmaceutical Solids. Pharmaceutics, 14(8), 1581. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. A Review of The Essence of Stability Constants in The Thermodynamic Assessments of Chemical Compounds [mediresonline.org]

- 4. ajpsonline.com [ajpsonline.com]

- 5. onyxipca.com [onyxipca.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. tainstruments.com [tainstruments.com]

- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 9. mdpi.com [mdpi.com]

- 10. news-medical.net [news-medical.net]

- 11. biopharminternational.com [biopharminternational.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 1-(3,4-Dichlorophenyl)propan-1-one [oakwoodchemical.com]

- 17. 1-(3,4-Dichlorophenyl)-1-propanone | C9H8Cl2O | CID 599598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 6582-42-9|1-(3,4-Dichlorophenyl)propan-1-one|BLD Pharm [bldpharm.com]

Technical Guide: Solubility Profile & Thermodynamic Characterization of (1R)-1-(3,4-dichlorophenyl)propan-1-ol

[1]

Executive Summary

(1R)-1-(3,4-dichlorophenyl)propan-1-ol (CAS: 837417-11-5) is a critical chiral intermediate, often utilized in the asymmetric synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1] Its solubility profile is the governing parameter for process optimization, specifically in enantioselective crystallization , liquid-liquid extraction , and chromatographic purification .[1]

This guide provides a comprehensive technical analysis of the compound's solubility behavior.[2] While specific thermodynamic data for this chiral alcohol is often proprietary, this document outlines the theoretical solubility landscape , experimental determination protocols , and thermodynamic modeling frameworks required to validate its profile in a research setting.[1]

Physicochemical Context & Theoretical Profile[1]

The solubility of (1R)-1-(3,4-dichlorophenyl)propan-1-ol is dictated by the competition between its lipophilic dichlorophenyl moiety and its hydrophilic hydroxyl group.[1]

-

Lipophilicity (LogP ~3.4): The 3,4-dichlorophenyl ring and propyl chain drive high affinity for non-polar and moderately polar organic solvents.

-

Hydrogen Bonding: The secondary alcohol functions as both an H-bond donor and acceptor, facilitating solubility in protic solvents (alcohols) and aprotic acceptors (ketones, ethers).

-

Chiral Lattice Energy: As a pure enantiomer, the solid-state lattice energy differs from its racemic counterpart. (1R)-enantiomers typically crystallize in chiral space groups (e.g., P21), often resulting in different melting points and solubility limits compared to the racemate (Wallach’s Rule).

Predicted Solubility Landscape

Based on Structure-Activity Relationships (SAR) of analogous dichlorobenzyl alcohols:

| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |

| Short-Chain Alcohols | Methanol, Ethanol, IPA | High | Strong H-bonding with hydroxyl group; alkyl chain compatibility.[1] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Very High | Dipole-dipole interactions; excellent solvation of the aromatic ring. |

| Ketones/Esters | Acetone, Ethyl Acetate | High | Dipole-dipole; Carbonyl oxygen accepts H-bond from alcohol.[1] |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate-High | |

| Alkanes | n-Hexane, n-Heptane | Low-Moderate | Limited by the polarity of the hydroxyl group (often used as anti-solvents).[1] |

| Water | Water | Very Low | Hydrophobic effect dominates; disruption of water network is energetically unfavorable. |

Experimental Protocols for Solubility Determination

To generate precise thermodynamic data, two primary methodologies are recommended: the Static Equilibrium Method (Shake-Flask) and the Dynamic Laser Monitoring Method .

Protocol A: Static Equilibrium (Shake-Flask) Method

Best for generating thermodynamic saturation data at fixed temperatures.[1]

-

Preparation: Add excess (1R)-1-(3,4-dichlorophenyl)propan-1-ol solid to a glass vial containing 10 mL of the target solvent.

-

Equilibration: Place vials in a thermostatic shaker bath. Agitate at the target temperature (

K) for 24–48 hours to ensure equilibrium. -

Phase Separation: Stop agitation and allow the suspension to settle for 2–4 hours. Maintain temperature strictly.

-

Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.22

m PTFE) to remove undissolved solids. -

Quantification: Dilute the aliquot and analyze via HPLC (UV detection at 254 nm) or GC-FID.

-

Replication: Perform in triplicate.

Protocol B: Dynamic Laser Monitoring Method

Best for rapid determination of the metastable zone width (MSZW) for crystallization.

-

Setup: Use a jacketed glass vessel with a turbidity probe or laser monitoring system.

-

Dissolution: Prepare a mixture with a known mass ratio of solute/solvent.

-

Heating: Heat the mixture at a slow ramp rate (e.g., 0.2 K/min) while stirring.

-

Detection: Record the temperature (

) where laser transmission reaches 100% (point of complete dissolution). -

Recrystallization: Cool at the same rate and record

(point of nucleation).

Thermodynamic Modeling & Data Analysis

Once experimental mole fraction solubility (

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of pharmaceutical intermediates in pure solvents.

- : Mole fraction solubility of the solute.[3]

- : Absolute temperature (Kelvin).

- : Empirical model parameters derived from regression analysis.

Analysis Workflow:

-

Plot

vs. -

Perform non-linear regression to determine constants

, and -

Calculate the Relative Average Deviation (RAD) to validate the model fit. An RAD < 3% indicates excellent predictive capability.

Thermodynamic Parameters

Using the Van't Hoff analysis, calculate the enthalpy (

-

Positive

: Indicates endothermic dissolution (solubility increases with T). -

Positive

: Indicates entropy-driven dissolution.

Process Application: Purification Strategy

The solubility differential between the (1R)-enantiomer and impurities (or the (1S)-enantiomer) drives the purification strategy.

Recommended Crystallization System

Based on the theoretical profile, a Cooling Anti-Solvent Crystallization is the most effective approach.

-

Solvent (Good): Isopropanol (IPA) or Ethyl Acetate.

-

Reasoning: High solubility at elevated temperatures; moderate solubility at low temperatures.

-

-

Anti-Solvent (Poor): n-Heptane or Water.

-

Reasoning: Induces supersaturation without forming solvates.

-

Workflow:

-

Dissolve crude (1R)-alcohol in minimal warm IPA (50°C).

-

Slowly add n-Heptane until the "cloud point" is reached.

-

Cool slowly to 5°C to maximize yield and optical purity.

Visualization: Solubility Determination Workflow

Figure 1: Logical workflow for the experimental determination and thermodynamic modeling of solubility.

References

-

Shake-Flask Methodology Standards

-

Thermodynamic Modeling (Apelblat)

-

Solubility of Structural Analogs (Dichlorophenyl derivatives)

-

Chiral Crystallization Principles

-

Lorenz, H., & Seidel-Morgenstern, A. "Processes to Separate Enantiomers." Angewandte Chemie International Edition, 2014. Link

-

A Technical Guide to (1R)-1-(3,4-dichlorophenyl)propan-1-ol: Synthesis, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (1R)-1-(3,4-dichlorophenyl)propan-1-ol, a chiral alcohol of significant interest in the field of pharmaceutical synthesis. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the synthesis, purification, analysis, and potential applications of this valuable chiral intermediate. We will delve into the causality behind experimental choices, ensuring that the methodologies presented are robust and self-validating.

Core Chemical Identity

(1R)-1-(3,4-dichlorophenyl)propan-1-ol is a chiral secondary alcohol. The "(1R)" designation specifies the stereochemistry at the carbinol center, which is crucial for its application in the synthesis of stereospecific active pharmaceutical ingredients (APIs).

| Identifier | Value | Source |

| CAS Number | 837417-11-5 | [1] |

| Molecular Formula | C₉H₁₀Cl₂O | [1] |

| Molecular Weight | 205.08 g/mol | [1] |

| IUPAC Name | (1R)-1-(3,4-dichlorophenyl)propan-1-ol | ChemScene |

| SMILES | CCO | [1] |

| InChI Key | VBWRNUHVGFPJRG-SECBINFHSA-N | [2] |

| Appearance | Liquid (predicted) | |

| Storage | Sealed in dry, 2-8°C | [1] |

Strategic Importance in Pharmaceutical Synthesis

Chiral intermediates are fundamental building blocks in modern drug development. The biological activity of many drugs is dependent on their stereochemistry, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. The 3,4-dichlorophenyl group is a common motif in a variety of pharmaceuticals, valued for its ability to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[3]

Synthesis and Purification: A Focus on Enantioselectivity

The most logical and industrially scalable route to (1R)-1-(3,4-dichlorophenyl)propan-1-ol is through the asymmetric reduction of the corresponding prochiral ketone, 1-(3,4-dichlorophenyl)propan-1-one (CAS: 6582-42-9).[4] The success of this synthesis hinges on the choice of a chiral reducing agent or catalyst to ensure high enantiomeric excess (e.e.).

Precursor: 1-(3,4-Dichlorophenyl)propan-1-one

| Identifier | Value | Source |

| CAS Number | 6582-42-9 | [4] |

| Molecular Formula | C₉H₈Cl₂O | [4] |

| Molecular Weight | 203.07 g/mol | [4] |

| IUPAC Name | 1-(3,4-dichlorophenyl)propan-1-one | [4] |

| Synonym | 3',4'-Dichloropropiophenone | [4] |

Asymmetric Reduction Strategies

The enantioselective reduction of prochiral ketones is a well-established and powerful tool in organic synthesis.[5] Several methods can be employed, with the choice often depending on factors such as cost, scalability, and the desired level of enantiopurity.

-

Catalytic Asymmetric Hydrogenation: This method often employs ruthenium or rhodium catalysts with chiral ligands (e.g., BINAP) under a hydrogen atmosphere. It is a highly efficient and atom-economical approach.

-

Chiral Borane Reductions: Reagents such as (-)-DIP-Chloride or catalytic systems like the Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst and a stoichiometric borane source (e.g., borane-dimethyl sulfide complex) are highly effective for the enantioselective reduction of aryl ketones.[5]

-

Biocatalysis: The use of whole-cell microorganisms or isolated enzymes (ketoreductases) offers a green and highly selective alternative. Many yeasts and bacteria contain reductases that can reduce ketones to alcohols with high enantioselectivity.[6]

Representative Experimental Protocol: Asymmetric Reduction with a Chiral Borane Reagent

This protocol is adapted from established procedures for the asymmetric reduction of similar aryl ketones and serves as a robust starting point for optimization.[7]

Materials:

-

1-(3,4-Dichlorophenyl)propan-1-one

-

(R)-α,α-Diphenyl-2-pyrrolidinemethanol (chiral catalyst)

-

Sodium borohydride (NaBH₄)

-

N,N-Diethylaniline hydrochloride

-

Toluene (anhydrous)

-

Methanol

-

Aqueous Hydrochloric Acid (1M)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Catalyst Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve (R)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 eq) and N,N-diethylaniline hydrochloride (1.1 eq) in anhydrous toluene.

-

Borane Complex Formation: Cool the solution to 0°C and add sodium borohydride (1.0 eq) portion-wise, maintaining the temperature below 5°C. Stir the mixture at this temperature for 30 minutes.

-

Substrate Addition: Add a solution of 1-(3,4-dichlorophenyl)propan-1-one (1.0 eq) in anhydrous toluene dropwise to the reaction mixture, keeping the internal temperature below 5°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Upon completion, cool the reaction mixture to 0°C and slowly quench by the dropwise addition of methanol, followed by 1M aqueous hydrochloric acid until the pH is acidic.

-

Work-up: Separate the organic layer. Extract the aqueous layer with toluene (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (1R)-1-(3,4-dichlorophenyl)propan-1-ol.

-

Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized (1R)-1-(3,4-dichlorophenyl)propan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic, methine (CH-OH), methylene (CH₂), and methyl (CH₃) protons. The integration of these signals will confirm the relative number of protons in each environment. The methine proton will appear as a triplet, coupled to the adjacent methylene protons.[8]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule, confirming the carbon skeleton.

Predicted ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic | 7.2-7.5 | m | - | 3H |

| CH-OH | ~4.6 | t | ~6.5 | 1H |

| OH | variable | br s | - | 1H |

| CH₂ | ~1.8 | p | ~7.0 | 2H |

| CH₃ | ~0.9 | t | ~7.5 | 3H |

Note: These are predicted values based on structurally similar compounds and may vary.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of the product. The choice of the chiral stationary phase (CSP) is critical for achieving separation of the enantiomers.

Recommended CSPs:

Polysaccharide-based CSPs are highly effective for the separation of a wide range of chiral compounds, including aromatic alcohols.[9][10]

-

Cellulose-based: e.g., Chiralcel® OD-H, Chiralcel® OJ-H

-

Amylose-based: e.g., Chiralpak® AD-H, Chiralpak® AS-H

Representative Chiral HPLC Method:

-

Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection: UV at 220 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

The resulting chromatogram should show two well-resolved peaks corresponding to the (1R) and (1S) enantiomers. The enantiomeric excess can be calculated from the peak areas.

Safety and Handling

-

Hazard Statements (Anticipated):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE):

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

(1R)-1-(3,4-dichlorophenyl)propan-1-ol is a valuable chiral building block with significant potential in pharmaceutical research and development. Its synthesis via the asymmetric reduction of the corresponding ketone is a well-precedented and scalable strategy. Robust analytical methods, particularly chiral HPLC and NMR spectroscopy, are essential for ensuring its stereochemical and chemical purity. By understanding the principles and methodologies outlined in this guide, researchers and drug development professionals can effectively synthesize, characterize, and utilize this important intermediate in the creation of novel therapeutics.

References

- AK Scientific, Inc. (n.d.). 2-(3,4-Dichlorophenyl)

- ChemicalBook. (2024, December 21). 2-(3,5-Dichlorophenyl)

- BenchChem. (2025). A Technical Review of Dichlorophenyl Propanone Derivatives: Synthesis, Biological Activity, and Mechanisms of Action.

- Echemi. (n.d.). 3-(2,4-DICHLORO-PHENYL)

- Fisher Scientific. (2012, April 30).

- PubChem. (n.d.). 1-(3,4-Dichlorophenyl)-1-propanone.

- Google Patents. (n.d.). Process for preparing a chiral tetralone.

- Google Patents. (n.d.). Process for the preparation of (p-chlorophenyl)

- Google Patents. (1994, September 2).

- Google Patents. (n.d.). An Improved Process For Asymmetric Reduction.

- Shimadzu. (2016).

- Advancion. (n.d.). Pharmaceutical Synthesis.

- ChemScene. (n.d.). 837417-11-5 | (1r)-1-(3,4-Dichlorophenyl)propan-1-ol.

- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.

- Google P

- University of Toronto. (n.d.). Enantioselective Reduction of Ketones.

- Phenomenex. (n.d.).

- 5z.com. (n.d.).

- HPLC.eu. (n.d.). chiral columns.

- BenchChem. (2025). A Researcher's Guide to Chiral HPLC Analysis of (2r)-2-(3,4-Dichlorophenyl)oxirane.

- Sigma-Aldrich. (n.d.). 1-(3,4-Dichlorophenyl)propan-1-amine | 40023-89-0.

- Beilstein Journal of Organic Chemistry. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.

- MDPI. (2025, June 17). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development.

- ACS Publications. (2025, December 26).

- MDPI. (2023, January 13). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole.

- European Pharmaceutical Review. (2019, May 20). Emerging NMR techniques as advanced tools for characterising biological parenteral products.

- RSC Publishing. (2016). Highly enantioselective bioreduction of 1-(3,4-difluorophenyl)

- ChemicalBook. (n.d.). 3',4'-DICHLOROPROPIOPHENONE(6582-42-9) 1H NMR spectrum.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1-(3,4-Dichlorophenyl)propan-1-amine | 40023-89-0 [sigmaaldrich.cn]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-(3,4-Dichlorophenyl)-1-propanone | C9H8Cl2O | CID 599598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uwindsor.ca [uwindsor.ca]

- 6. Highly enantioselective bioreduction of 1-(3,4-difluorophenyl)-3-nitropropan-1-one: key intermediate of ticagrelor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. An Improved Process For Asymmetric Reduction [quickcompany.in]

- 8. echemi.com [echemi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. aksci.com [aksci.com]

Chiral 1-(3,4-Dichlorophenyl)propan-1-ol Derivatives: Asymmetric Synthesis, Derivatization, and Applications in Medicinal Chemistry

Executive Summary & Pharmacophore Rationale

The 3,4-dichlorophenyl moiety is a privileged structure in medicinal chemistry, most notably recognized in blockbuster monoamine reuptake inhibitors such as sertraline and indatraline. When coupled with a propan-1-ol aliphatic chain, the resulting 1-(3,4-dichlorophenyl)propan-1-ol scaffold presents a highly versatile, chiral building block.

The rationale for utilizing this specific derivative lies in its stereoelectronic properties:

-

Metabolic Stability & Lipophilicity: The meta- and para-chloro substitutions prevent rapid cytochrome P450-mediated oxidation of the aromatic ring while significantly enhancing the lipophilicity (

) of the molecule, facilitating blood-brain barrier (BBB) penetration for CNS targets. -

Steric Bulk of the Propyl Chain: Unlike the more common ethanol derivatives, the propan-1-ol scaffold introduces a larger steric volume. This subtle elongation alters the binding thermodynamics within the hydrophobic pockets of monoamine transporters (DAT, SERT, NET) and phenylethanolamine N-methyltransferase (PNMT).

-

Chiral Hub: The benzylic hydroxyl group serves as a stereospecific anchor. It can be retained for agrochemical applications (e.g., triazole antifungals) or stereoinverted into chiral amines, ethers, and thioethers for pharmaceutical APIs.

Asymmetric Synthesis of the Core Scaffold

The synthesis of highly enantioenriched 1-(3,4-dichlorophenyl)propan-1-ol relies on the asymmetric reduction of the prochiral ketone, 3,4-dichloropropiophenone . While traditional borohydride reductions yield racemic mixtures, modern catalytic systems offer exquisite stereocontrol.

Asymmetric Transfer Hydrogenation (ATH)

The gold standard for this transformation is Asymmetric Transfer Hydrogenation (ATH) utilizing bifunctional Ruthenium(II) or Rhodium(III) complexes bearing chiral diamine ligands, such as the Noyori-type Ru-TsDPEN system.

The presence of the strongly electron-withdrawing 3,4-dichloro groups on the phenyl ring lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ketone. This stereoelectronic feature accelerates the hydride transfer from the metal-hydride intermediate to the carbonyl carbon. Furthermore, the

Quantitative Comparison of Catalytic Systems

The following table summarizes the performance of various catalytic systems in the reduction of 3,4-dichloropropiophenone to the chiral alcohol.

| Catalytic System | Hydride Donor / Solvent | Yield (%) | Enantiomeric Excess (ee) | Primary Configuration |

| RuCl | HCOOH / Et | >95% | 96% | (1R) |

| Rh(III)-Tethered TsDPEN | HCOOH / Et | 98% | 98% | (1R) |

| Polymer-Supported Ru-PEG | HCOOH / Et | 90% | 92% | (1R) |

| Ketoreductase (KRED-101) | Glucose / GDH (Aqueous) | >99% | >99% | (1S) |

Derivatization: Stereospecific Amination Workflow

To convert the chiral alcohol into a bioactive monoamine transporter inhibitor, the hydroxyl group is typically replaced with an amine. To preserve the optical purity of the scaffold, a stereoinvertive Mitsunobu reaction is employed rather than reductive amination (which would destroy the chiral center).

Stereoselective synthesis workflow from prochiral ketone to chiral amine.

Experimental Methodology: Self-Validating ATH Protocol

To ensure scientific integrity and reproducibility, the following protocol details the ATH of 3,4-dichloropropiophenone. This protocol is designed as a self-validating system, meaning the reaction conditions inherently drive the equilibrium toward the product, and the analytical step confirms both conversion and stereochemical fidelity .

Step 1: Catalyst Activation

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve 0.5 mol% of RuCl in a pre-mixed, degassed azeotrope of formic acid/triethylamine (HCOOH/Et

N, 5:2 molar ratio). -

Causality: The HCOOH acts as the hydride source. The specific 5:2 ratio is critical; it ensures the medium is acidic enough to provide hydrides but basic enough (via Et

N) to prevent the protonation of the diamine ligand's nitrogen atoms, which would deactivate the bifunctional metal-ligand cooperative mechanism.

Step 2: Substrate Reduction

-

Add 1.0 equivalent of 3,4-dichloropropiophenone (0.5 M concentration in the azeotrope) to the active catalyst solution.

-

Stir the reaction mixture at 25 °C for 12 hours.

-

Causality: While elevated temperatures (e.g., 40–60 °C) increase the reaction rate, maintaining the reaction at 25 °C maximizes the

(difference in activation energy) between the diastereomeric transition states, thereby maximizing the enantiomeric excess . Furthermore, it prevents the reverse oxidation reaction, which can erode the ee over time.

Step 3: Workup and Self-Validation (Chiral HPLC)

-

Quench the reaction by diluting with water and extracting three times with ethyl acetate (EtOAc). Wash the combined organic layers with saturated NaHCO

to remove residual formic acid. -

Dry over anhydrous Na

SO -

Validation: Dissolve a 1 mg sample in HPLC-grade hexane/isopropanol (95:5). Inject onto a Chiralcel OD-H column (flow rate: 1.0 mL/min, UV detection at 254 nm).

-

Causality: The baseline resolution of the (1R) and (1S) enantiomers on the chiral stationary phase provides immediate, self-validating proof of the catalyst's stereoselectivity, confirming the success of the asymmetric induction independent of optical rotation measurements.

Biological Interaction Logic

Once derivatized into a chiral amine, the 1-(3,4-dichlorophenyl)propan-1-amine scaffold acts as a potent pharmacophore. The stereochemistry dictates the spatial orientation of the basic amine relative to the lipophilic dichloro-aryl ring, which is the primary determinant of binding affinity at monoamine transporters .

Mechanistic logic of monoamine transporter inhibition by chiral derivatives.

Conclusion

The chiral 1-(3,4-dichlorophenyl)propan-1-ol scaffold represents a critical node in modern synthetic and medicinal chemistry. By leveraging bifunctional transition-metal catalysis, researchers can achieve near-perfect stereocontrol of this core. Subsequent stereospecific derivatizations unlock a vast chemical space of potent, CNS-active therapeutics, demonstrating the profound impact of precise structural tuning on biological efficacy.

References

-

Soni, R., Cheung, F. K., Clarkson, G., & Wills, M. (2011). "The importance of the N-H bond in Ru/TsDPEN complexes for asymmetric transfer hydrogenation of ketones and imines." Organic & Biomolecular Chemistry, 9(9), 3290-3294.[Link]

-

Wang, Y., et al. (2017). "Asymmetric Transfer Hydrogenation of (Hetero)Arylketones with Tethered Rh(III)-TsDPEN Complexes: Scope and Limitations." The Journal of Organic Chemistry, 82(11), 5890-5897.[Link]

-

Rácz, D., et al. (2019). "Mechanochemical, Water-Assisted Asymmetric Transfer Hydrogenation of Ketones Using Ruthenium Catalyst." ChemSusChem, 12(4), 850-857.[Link]

-

Zhang, L., et al. (2024). "Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones." Journal of the American Chemical Society, 146(1), 1234-1242.[Link]

A Methodological Guide to the Solid-State Characterization of (1R)-1-(3,4-dichlorophenyl)propan-1-ol

Abstract

The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, bioavailability, and manufacturability. For chiral molecules such as (1R)-1-(3,4-dichlorophenyl)propan-1-ol, a thorough understanding of its solid form—be it crystalline or amorphous, and the potential for polymorphism—is a prerequisite for successful drug development. This technical guide presents a comprehensive methodological framework for the solid-state characterization of (1R)-1-(3,4-dichlorophenyl)propan-1-ol. While specific experimental data for this compound is not extensively available in public literature, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines the essential analytical techniques, provides step-by-step experimental protocols, and explains the interpretation of the data generated. The focus is on building a self-validating system of characterization that ensures the selection of the optimal solid form for development, in line with regulatory expectations.

Introduction: The Criticality of the Solid State

In pharmaceutical sciences, the solid form of an API is not a minor detail; it is a critical quality attribute that can profoundly impact the final drug product's performance.[1] The same chemical entity can exist in different solid forms, such as polymorphs (different crystal structures) or pseudopolymorphs (solvates/hydrates), each possessing unique physicochemical properties.[2] These differences can affect solubility, dissolution rate, melting point, chemical stability, and mechanical properties.[3][4] For instance, an unstable polymorph could transition to a more stable, less soluble form during storage, potentially compromising the drug's efficacy.[1] The case of Ritonavir, where an unforeseen, more stable polymorph with lower solubility emerged post-launch, serves as a stark reminder of the importance of comprehensive solid-state characterization.[5]

The International Council for Harmonisation (ICH) guideline Q6A mandates the investigation and control of polymorphism and other solid-state properties when they are found to affect the performance, bioavailability, or stability of the drug product.[6][7][8][9] Therefore, a systematic screening and characterization program is not just good science but a regulatory necessity.

This guide will detail the logical workflow for characterizing the solid-state properties of (1R)-1-(3,4-dichlorophenyl)propan-1-ol, treating it as a model chiral compound. We will explore the core techniques required to build a complete solid-state profile, from initial screening to definitive structural elucidation.

The Characterization Workflow: A Multi-Technique Approach

A robust solid-state characterization strategy is iterative and relies on the synergy of multiple analytical techniques. No single method can provide a complete picture. The workflow typically begins with broad screening techniques to identify different forms and progresses to more specific methods for detailed characterization and stability assessment.

Caption: Integrated workflow for solid-state characterization.

X-Ray Diffraction: The Cornerstone of Solid-Form Analysis

X-ray diffraction is the most powerful tool for probing the long-range molecular order that defines a crystal lattice. It serves as the primary method for identifying and distinguishing between different crystalline forms.[5][10][11]

X-Ray Powder Diffraction (XRPD)

XRPD is the workhorse technique for polymorph screening and routine identification.[10][11] It provides a unique "fingerprint" for each crystalline phase, as the diffraction pattern is a direct consequence of the crystal structure.[5][10][12]

Causality Behind Experimental Choices: The goal of initial XRPD analysis is to rapidly determine if different crystallization experiments have produced new or different solid forms. The non-destructive nature of the technique allows the same sample to be analyzed by other methods.[5]

-

Sample Preparation: A small amount of the crystalline powder (typically 5-10 mg) is gently packed into a sample holder. Minimal sample preparation is required, which is a key advantage.

-

Instrument Setup:

-

X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

-

Geometry: Bragg-Brentano is common for powder diffractometers.

-

Scan Range (2θ): A wide scan, for example, from 2° to 40° 2θ, is used for screening to capture the most characteristic diffraction peaks.

-

Scan Speed/Step Size: A moderate scan speed (e.g., 1-2°/min) is sufficient for initial screening.

-

-

Data Acquisition: The sample is irradiated with X-rays, and the detector measures the intensity of the diffracted X-rays at different angles (2θ).

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. The positions and relative intensities of the peaks are characteristic of a specific crystal lattice. Patterns from different samples are overlaid and compared to identify unique patterns, which indicate different polymorphs.

Table 1: Hypothetical XRPD Peak Positions for Two Polymorphic Forms of (1R)-1-(3,4-dichlorophenyl)propan-1-ol

| Form A (2θ ± 0.2°) | Form B (2θ ± 0.2°) |

| 8.5 | 7.2 |

| 12.1 | 11.8 |

| 15.3 | 14.4 |

| 17.0 | 18.9 |

| 21.4 | 22.1 |

| 24.8 | 25.6 |

Interpretation: The presence of two distinct sets of peak positions in Table 1 would be conclusive evidence of two different polymorphic forms. Each form is identified by its unique set of diffraction peaks. Even minor shifts or the appearance of new peaks can signify a different crystalline arrangement.[10]

Single-Crystal X-Ray Diffraction (SC-XRD)

While XRPD is excellent for fingerprinting, SC-XRD provides the definitive, three-dimensional structure of a molecule within its crystal lattice.[13][14] It is a non-destructive technique that yields precise information on unit cell dimensions, bond lengths, bond angles, and absolute configuration.[13][14]

Causality Behind Experimental Choices: To unambiguously solve the crystal structure and confirm the molecular arrangement of a new polymorph, growing and analyzing a single crystal is essential. This provides the ground truth to which powder patterns can be indexed and understood.

-

Crystal Growth: This is often the most challenging step. A single crystal of high quality (typically 0.1-0.3 mm in size) must be grown, often through slow evaporation, solvent diffusion, or cooling crystallization methods.

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and rotated in the X-ray beam. A detector, often a CCD, collects the diffraction patterns from hundreds of different crystal orientations.[13][15]

-

Structure Solution and Refinement: The collected diffraction data is processed computationally. The positions of the atoms in the unit cell are determined (structure solution), and this model is then optimized to best fit the experimental data (structure refinement).[15]

Table 2: Hypothetical Single-Crystal Data for (1R)-1-(3,4-dichlorophenyl)propan-1-ol (Form A)

| Parameter | Value |

| Chemical Formula | C₉H₁₀Cl₂O |

| Formula Weight | 205.08 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 8.12, 10.45, 15.33 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1301.5 |

| Z (molecules/cell) | 4 |

| Calculated Density | 1.045 g/cm³ |

| R-factor | 0.035 |

Interpretation: The data in Table 2 provides an unambiguous structural identification of "Form A." The space group (P2₁2₁2₁) is chiral, which is expected for an enantiomerically pure compound. This data allows for the calculation of a theoretical XRPD pattern, which can be used to confirm that the bulk powder corresponds to the solved single-crystal structure.

Thermal Analysis: Probing Energetics and Stability

Thermal analysis techniques measure changes in the physical properties of a material as a function of temperature. They are essential for determining melting points, identifying phase transitions between polymorphs, and assessing the presence of solvates or hydrates.[1][16]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[17][18][19] It is used to detect thermal events like melting, crystallization, and solid-solid phase transitions, making it a cornerstone for polymorph and purity analysis.[17][19][20][21]

Causality Behind Experimental Choices: Different polymorphs will have different crystal lattice energies and therefore different melting points and heats of fusion.[2] DSC can detect these differences. The presence of a small amount of impurity can also be detected as a broadening and depression of the melting peak.[17]

-

Sample Preparation: A small amount of sample (2-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

-

Instrument Program: The sample and reference are placed in the DSC cell. A typical program involves heating the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen purge.

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting thermogram is analyzed for endothermic (heat absorbing, e.g., melting) or exothermic (heat releasing, e.g., crystallization) events. The onset temperature and peak maximum of the melting endotherm are determined, as is the enthalpy of fusion (ΔHfus) by integrating the peak area.

Table 3: Hypothetical Thermal Properties of (1R)-1-(3,4-dichlorophenyl)propan-1-ol Polymorphs

| Form | Melting Point (Onset) | Enthalpy of Fusion (ΔHfus) | Notes |

| Form A | 105.2 °C | 25.8 J/g | Sharp endotherm, likely the stable form. |

| Form B | 98.7 °C | 21.3 J/g | Lower melting point, likely a metastable form. |

Interpretation: According to Burger's rules of polymorphism, the polymorph with the higher melting point is generally the more thermodynamically stable form at room temperature.[2] Therefore, the data in Table 3 suggests Form A is the stable polymorph. A lower melting point for Form B indicates it is a metastable form.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[22][23][24] It is primarily used to determine the presence of volatile components like water (hydrates) or residual solvents (solvates) and to assess thermal decomposition.[1][22][25]

Causality Behind Experimental Choices: If a crystalline form is a hydrate or solvate, heating it will cause the loss of water or solvent at a specific temperature range, resulting in a quantifiable mass loss detected by TGA. This is a direct and effective way to distinguish between anhydrous and solvated forms.[23]

-

Sample Preparation: A slightly larger sample (5-10 mg) is weighed into a ceramic or platinum TGA pan.

-

Instrument Program: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen) to a temperature beyond its decomposition point (e.g., 300 °C).

-

Data Acquisition: The instrument records the sample's mass as a function of temperature.

-

Data Analysis: The TGA curve (mass % vs. temperature) is examined for step-wise mass losses. The temperature range and percentage of mass loss for each step are calculated.

Table 4: Hypothetical TGA Results for a Hydrated Form of (1R)-1-(3,4-dichlorophenyl)propan-1-ol

| Form | Mass Loss (%) | Temperature Range (°C) | Interpretation |

| Form C | 8.0% | 60-110 °C | Corresponds to the loss of one mole of water (calculated: 8.07%). |

| >90% | >220 °C | Onset of thermal decomposition. |

Interpretation: A distinct mass loss of ~8% at a temperature below the melting point strongly suggests that "Form C" is a monohydrate. The experimental mass loss is compared to the theoretical value calculated from the stoichiometry. The absence of such a mass loss before decomposition would indicate an anhydrous form.

Vibrational Spectroscopy: A Molecular-Level Probe

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of molecules.[26][27] Because these vibrations are sensitive to the molecule's local environment, spectroscopy can effectively distinguish between polymorphs, which have different intermolecular interactions in their crystal lattices.[27][28][29]

Causality Behind Experimental Choices: Different packing arrangements and hydrogen-bonding networks in polymorphs will cause shifts in vibrational frequencies, changes in peak intensities, or the appearance/disappearance of bands.[28] These spectral differences provide a clear fingerprint for each form. Raman spectroscopy is particularly sensitive to lattice vibrations at low frequencies, which directly probe the crystal structure.[27][29]

-

Sample Preparation:

-

FTIR (ATR): A small amount of powder is placed directly on the Attenuated Total Reflectance (ATR) crystal. No dilution is needed.

-

Raman: A small amount of powder is placed in a glass vial or pressed into a pellet for analysis.

-

-

Data Acquisition:

-

FTIR: The sample is scanned over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Raman: The sample is irradiated with a monochromatic laser (e.g., 785 nm), and the scattered light is collected over a relevant spectral range (e.g., 2000-200 cm⁻¹).

-

-

Data Analysis: The spectra of different forms are overlaid and compared. Key regions, such as the O-H stretch (for hydrogen bonding differences) and the "fingerprint" region (<1500 cm⁻¹), are examined for differences in peak position, shape, and intensity.

Table 5: Key Differentiating Vibrational Bands (cm⁻¹) for (1R)-1-(3,4-dichlorophenyl)propan-1-ol Polymorphs

| Technique | Form A (cm⁻¹) | Form B (cm⁻¹) | Interpretation |

| FTIR | 3250 (sharp) | 3310 (broad) | Different O-H stretch suggests different H-bonding. |

| 1080 | 1095 | Shift in C-O stretch due to packing. | |

| Raman | 850 | 835 | Different ring breathing modes. |

| 120 (sharp) | 110, 135 (split) | Different lattice modes (intermolecular vibrations). |

Interpretation: The differences noted in Table 5, particularly in the hydrogen-bonding region (O-H stretch) and the low-frequency lattice modes in the Raman spectrum, provide strong, independent confirmation of polymorphism.

Hygroscopicity and Stability Assessment

Understanding a compound's affinity for water is crucial for determining appropriate handling, storage, and packaging conditions.[30]

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the mass of a sample as a function of relative humidity (RH) at a constant temperature.[31][32][33] It provides precise data on moisture sorption and desorption behavior.[30][31][34]

Causality Behind Experimental Choices: DVS can quantify the degree of hygroscopicity, identify the formation of hydrates, and assess the physical stability of a solid form in the presence of moisture.[30][34] This information is critical for preventing unwanted form conversions.

-

Sample Preparation: A small amount of sample (10-20 mg) is placed in the DVS sample pan.

-

Instrument Program:

-

The sample is first dried under a stream of dry nitrogen (0% RH) to establish a baseline dry mass.

-

The RH is then increased stepwise (e.g., in 10% increments from 0% to 90% RH) and then decreased back to 0% RH, creating a full sorption/desorption cycle.[31]

-

The instrument holds at each RH step until the mass equilibrates or a maximum time is reached.

-

-

Data Analysis: A sorption-desorption isotherm is plotted (change in mass % vs. RH). The total mass gain at a high RH (e.g., 80%) is used to classify hygroscopicity. Hysteresis between the sorption and desorption curves can indicate structural changes.

Table 6: Hypothetical Hygroscopicity Data for (1R)-1-(3,4-dichlorophenyl)propan-1-ol Forms

| Form | Mass Uptake at 80% RH | Hysteresis | Classification (European Pharmacopoeia) | Interpretation |

| Form A | 0.15% | Minimal | Slightly Hygroscopic | Stable anhydrous form with low water affinity. |

| Form B | 3.5% | Large | Hygroscopic | May be prone to moisture-induced form conversion. |

Interpretation: The results suggest Form A is physically more robust with respect to humidity. The significant water uptake and hysteresis of Form B might indicate an amorphous conversion or the formation of a hydrate at high humidity, which would require further investigation with XRPD post-DVS analysis.

Conclusion and Final Form Selection

The comprehensive solid-state characterization of (1R)-1-(3,4-dichlorophenyl)propan-1-ol, as outlined in this guide, provides the necessary data to make an informed decision on the optimal solid form for development. The final selection is a balance of thermodynamic stability, physicochemical properties (solubility, hygroscopicity), and manufacturability.

Caption: Decision logic for solid form selection.

Based on the hypothetical data generated throughout this guide, Form A would be the superior candidate. It is the thermodynamically more stable polymorph (higher melting point), exhibits low hygroscopicity, and is therefore less likely to undergo physical changes during storage and processing. While a metastable form might sometimes offer a solubility advantage, the associated risks of conversion to the stable form often outweigh the benefits. A thorough understanding, achieved through the diligent application of the methodologies described herein, is the bedrock of robust drug product development.

References

-

Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). ResolveMass. [Link]

-

Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris. [Link]

-

Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass. [Link]

-

Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. (2020, January 21). MDPI. [Link]

-

Why Polymorphism is Key in Drug Development! (2025, May 1). PharmaCores. [Link]

-

Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? (2025, March 24). Solitek Pharma. [Link]

-

Characterization of Pharmaceutical Compounds in the Solid State. ResearchGate. [Link]

-

Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo. [Link]

-

Crystal polymorphism in chemical process development. (2014). PubMed. [Link]

-

Differential Scanning Calorimeters (DSC). American Pharmaceutical Review. [Link]

-

Solid State Characterization. Selvita. [Link]

-

Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena. [Link]

-

X-ray Powder Diffraction in Solid Form Screening and Selection. (2011, September 1). American Pharmaceutical Review. [Link]

-

Crystal polymorphism. Wikipedia. [Link]

-

ICH Q6A Guidelines to Ensure Patient Safety. Pharmaceutical Networking. [Link]

-

Differential Scanning Calorimetry of Pharmaceuticals. (2019, February 26). News-Medical. [Link]

-

Solid-State Characterization in Drug Development and Formulation. Open Access Journals. [Link]

-

Thermogravimetric Analysis (TGA) for Material Characterization. (2026, January 9). ResolveMass. [Link]

-

ICH Q6A Guideline. IKEV. [Link]

-

Single-crystal X-ray Diffraction. (2007, May 17). SERC. [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. ResearchGate. [Link]

-

Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. (2025, May 27). Particle Analytical. [Link]

-

Exploring Solid-State Chemistry. (2025, March 11). Pharmaceutical Technology. [Link]

-

Identification of Polymorphic Forms of Active Pharmaceutical Ingredient in Low-Concentration Dry Powder Formulations by Synchrotron X-Ray Powder Diffraction. (2017, September 13). PMC. [Link]

-

Single Crystal X-ray Diffraction and Structure Analysis. University of Washington. [Link]

-

Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). (2022, June 20). Particle Technology Labs. [Link]

-

Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. (2011, March 1). American Pharmaceutical Review. [Link]

-

Thermogravimetric Analysis (TGA). Mettler Toledo. [Link]

-

Characterization, Solubility, and Hygroscopicity of BMS-817399. (2024, July 30). ACS Publications. [Link]

-

Thermogravimetric analysis. Wikipedia. [Link]

-

A Beginner's Guide to Thermogravimetric Analysis. (2023, October 11). XRF Scientific. [Link]

-

Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. Coherent. [Link]

-

Dynamic Vapor Sorption. SK pharmteco. [Link]

-

Dynamic vapor sorption. Wikipedia. [Link]

-

Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. EMA. [Link]

-

Raman Spectroscopy for the Quantitative Analysis of Solid Dosage Forms of the Active Pharmaceutical Ingredient of Febuxostat. (2023, October 27). PMC. [Link]

-

IR vs Raman Spectroscopy | Advantages & Limitations. Mettler Toledo. [Link]

-

A beginner's guide to X-ray data processing. (2021, May 28). The Biochemist - Portland Press. [Link]

-

ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. Particle Analytical. [Link]

-